Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by carbon-fluorine bonds that impart unique chemical properties. This compound is notable for its sulfonic acid functional group, which enhances its solubility in water and potential for environmental persistence. Its molecular formula is , and it has a molecular weight of approximately 570.67 g/mol. The compound is often discussed in the context of its parent compound, Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate, which is used as a substitute for more hazardous PFAS like perfluorooctane sulfonate.
Research indicates that perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid), like many PFAS, may exhibit biological activity that raises concerns regarding human health and environmental impact. Studies have shown that PFAS can accumulate in biological systems and may interfere with endocrine functions. Specific studies using zebrafish models have highlighted potential adverse effects on development and reproductive health linked to exposure to various PFAS compounds, including those structurally similar to perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) .
The synthesis of perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) typically involves multi-step processes that may include:
These methods often require careful control of reaction conditions to ensure high yield and purity.
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) finds applications primarily in industrial settings due to its surfactant properties. It is used in:
Interaction studies involving perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) focus on its behavior in biological systems and environmental matrices. Research indicates that this compound can interact with proteins and cellular membranes, potentially leading to bioaccumulation. Additionally, studies have shown that it can persist in the environment, raising concerns about its long-term ecological impacts.
Several compounds share structural similarities with perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid), particularly within the PFAS family. Here are some notable examples:
Compound Name | IUPAC Name | CAS Number |
---|---|---|
Potassium 11-chloroeicosafluoro-3-oxaundecane-1-sulfonate | Potassium; 2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate | 83329-89-9 |
Perfluorooctane sulfonate potassium salt | Potassium; 1,1,2,2,3,3,4,4,5,5,6,6-heptadecafluorooctane-1-sulfonate | 2795-39-3 |
6:2 Chlorinated polyfluorinated ether sulfonate | 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate | 73606-19-6 |
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) is unique due to its specific chlorinated structure combined with a sulfonic acid group which enhances its solubility and potential for bioaccumulation compared to other PFAS compounds. Its synthesis methods also reflect its distinct properties as it combines elements from both fluorinated alcohols and chlorinated hydrocarbons.
This compound exemplifies the ongoing challenges associated with PFAS—balancing their utility in industrial applications against their environmental persistence and potential health risks.